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Compound of Interest

Compound Name: 1-Methylpiperidine

Cat. No.: B042303 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of N-methylpiperidine

derivatives as ligands for various pharmaceutically relevant receptors. The information is

compiled from recent studies and presented with supporting experimental data to aid in the

evaluation and selection of these compounds for therapeutic development.

Performance Comparison of N-Methylpiperidine
Derivatives
The following tables summarize the quantitative performance data of various N-

methylpiperidine derivatives, categorized by their target receptor class. This allows for a direct

comparison of their binding affinities, selectivity, and functional activities against alternative or

reference ligands.

Sigma Receptor Ligands
N-methylpiperidine derivatives have demonstrated high affinity and selectivity for sigma-1 (σ1)

receptors, which are implicated in a variety of neurological disorders and cancer.
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Compoun
d

Target
Receptor

Binding
Affinity
(Ki, nM)

Selectivit
y (σ1 vs
σ2)

Function
al Activity
/ Notes

Referenc
e Ligand

Referenc
e Ki (nM)

20a

(Cyclohexy

lmethylami

ne

derivative)

σ1 <27 18-fold

Antiprolifer

ative

(DU145

cells)

Haloperidol 2.6

21a (N-

benzyl-N-

methylamin

e

derivative)

σ1 <27 4-fold

Antiprolifer

ative

(DU145

cells)

NE-100 -

22a

(Phenylpip

erazine

derivative)

σ1 <27 60-fold

Antiprolifer

ative

(DU145

cells)

S1RA -

Compound

1 (2-[4-

(benzyl)-1-

piperidin-1-

yl]-1-4-(4-

phenylpipe

razin-1-

yl)ethanon

e)

σ1 3.2 33-fold
Agonist

activity
Haloperidol 2.5

Compound

3
σ1 8.9 26-fold - Haloperidol 2.5

Compound

7 (N-benzyl

analog)

σ1 - 1600-fold
High

selectivity
- -
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Compound

9 (N-

phenylprop

yl analog)

σ1 - 120-fold

High

affinity for

σ1 and σ2

- -

Table 1: Performance of N-methylpiperidine derivatives as sigma receptor ligands.[1][2][3] Data

shows that N-methyl substitution on the piperidine ring can lead to high σ1 receptor affinity and

selectivity.[1] Specifically, compounds 20a, 21a, and 22a exhibit potent antiproliferative effects

on human prostate cancer cells, surpassing the reference σ1 ligands NE-100 and S1RA in this

assay.[1] Compound 1 shows high affinity comparable to the well-known antagonist haloperidol

and functions as a σ1 receptor agonist.[2] Nitrile analogs of meperidine also demonstrate high

and selective affinity for the σ1 receptor.[3]

Opioid Receptor Ligands
The N-methylpiperidine scaffold is a core component of many opioid receptor ligands.

Variations in substitution can significantly alter their agonist/antagonist profile and selectivity

across μ (MOR), δ (DOR), and κ (KOR) opioid receptors.
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Compound
Target
Receptor(s)

Binding
Affinity (Ki,
nM)

Functional
Activity

Reference
Ligand

Reference
Ki (nM)

Compound

52

(Benzylpiperi

dine

derivative)

MOR / σ1R
56.4 (MOR),

11.0 (σ1R)

Dual MOR/

σ1R ligand

with potent

antinociceptiv

e effects

Oxycodone -

N-methyl-

trans-3-

methyl-4-

propyl-4-(3-

hydroxylphen

yl)piperidine

(3)

Opioid

Receptors
-

Agonist and

antagonist

effects

Morphine
6.3 (MOR),

171 (DOR)

4a (N-methyl-

3-

methylpipera

zine analog)

μ, κ
Ke = 508 (μ),

194 (κ)

Pure

antagonist
- -

7a (N-methyl

analog

without 3- or

4-methyl)

κ Ke = 2700
Weak

antagonist
- -

Table 2: Performance of N-methylpiperidine derivatives as opioid receptor ligands.[4][5][6]

Compound 52 demonstrates a promising profile as a dual-acting MOR/σ1R ligand, exerting

strong pain-relieving effects with potentially fewer side effects than traditional opioids like

oxycodone.[5] The substitution on the N-methylpiperidine ring is critical in determining the

functional outcome, with small changes leading to shifts between agonist and antagonist

properties.[4] For instance, while many N-methyl analogues in certain series are pure agonists,

others, like 4a and 7a, act as antagonists.[4]

Muscarinic Acetylcholine Receptor Ligands
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Pethidine analogs, which feature an N-methylpiperidine core, have been evaluated for their

binding to muscarinic acetylcholine receptors (mAChRs), targets for treating various central

nervous system disorders.

Compound Target Receptor(s) Binding Affinity (Ki, μM)

Compound 6b M1, M3, M5
0.67 (M1), 0.37 (M3), 0.38

(M5)

Table 3: Binding affinities of a pethidine analog at muscarinic acetylcholine receptors.[7]

Compound 6b shows the highest binding affinities at M1, M3, and M5 mAChRs among the

series of pethidine analogs tested.[7]

Acetylcholinesterase Inhibitors
Derivatives of N-methylpiperidine have also been investigated as acetylcholinesterase (AChE)

inhibitors for the potential treatment of Alzheimer's disease.

Compound Target Enzyme
Inhibitory
Concentration
(IC50)

Reference
Drug

Reference
IC50

Compound 5d

(Benzamide

derivative with

ortho-fluoro

substitution)

AChE 13 ± 2.1 nM Donepezil 0.6 ± 0.05 µM

Table 4: Performance of an N-methylpiperidine derivative as an acetylcholinesterase inhibitor.

[8] Compound 5d demonstrates significantly more potent inhibition of AChE compared to the

widely used Alzheimer's drug, donepezil.[8]

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.

Below are outlines of key experimental protocols used in the cited studies.
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Radioligand Binding Assays for Sigma Receptors
This assay is used to determine the binding affinity of a test compound for sigma-1 (σ1) and

sigma-2 (σ2) receptors.

Preparation of Receptor Source: Homogenates of guinea pig brain (for σ1) or rat liver (for

σ2) are prepared in a Tris-HCl buffer.

Incubation: The membrane homogenates are incubated with a specific radioligand (e.g., --

INVALID-LINK---pentazocine for σ1 or [³H]DTG for σ2) and varying concentrations of the test

compound.

Separation: The bound and free radioligand are separated by rapid filtration through glass

fiber filters.

Quantification: The radioactivity retained on the filters is measured by liquid scintillation

counting.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated

using the Cheng-Prusoff equation. Non-specific binding is determined in the presence of a

high concentration of an unlabeled ligand (e.g., haloperidol or (+)-pentazocine).[2]

Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of acetylcholinesterase.

Reaction Mixture: A solution containing acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-

nitrobenzoic acid) (DTNB, Ellman's reagent), and the test compound at various

concentrations is prepared in a phosphate buffer.

Enzyme Addition: The reaction is initiated by adding acetylcholinesterase.

Measurement: The enzyme hydrolyzes acetylthiocholine to thiocholine, which then reacts

with DTNB to produce a yellow-colored anion (5-thio-2-nitrobenzoate). The rate of color

formation is measured spectrophotometrically at 412 nm.
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Data Analysis: The percentage of inhibition of AChE activity by the test compound is

calculated, and the IC50 value is determined.[8]

Visualizations
Experimental Workflow: Radioligand Binding Assay
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Workflow for determining ligand binding affinity.
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Signaling Pathway: G-Protein Coupled Opioid Receptor
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Simplified opioid receptor signaling cascade.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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